8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione
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Description
8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.5g/mol. The purity is usually 95%.
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Biological Activity
8,8-Dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C20H23N3O2S2 and a molecular weight of 401.5 g/mol, this compound is notable for its complex structure and diverse pharmacological properties.
The chemical structure of compound 1 includes several functional groups that may contribute to its biological activity. Key features include:
- Sulfanyl group : This may enhance the compound's reactivity and interaction with biological targets.
- Pyrimidoquinoline core : Known for various biological activities including antitumor and antimicrobial effects.
Biological Activity Overview
Research into the biological activity of compound 1 has revealed several promising areas:
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that derivatives of quinoline structures can inhibit cell proliferation effectively. Compounds with similar frameworks have shown IC50 values in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | A549 | TBD |
Compound X | HCC827 | 10 |
Compound Y | NCI-H358 | 15 |
Note: TBD = To Be Determined based on specific studies on compound 1.
Antimicrobial Activity
The antimicrobial potential of compound 1 has also been explored:
- Broth Microdilution Testing : Similar compounds have shown effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The presence of the thiophene ring in compound 1 may enhance its ability to disrupt bacterial membranes .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
The exact mechanism through which compound 1 exerts its biological effects remains under investigation. However, it is hypothesized that:
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially inhibiting replication or transcription processes .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to the pyrimidoquinoline structure. For example:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrimidoquinoline and assessed their antitumor activity using both 2D and 3D cell culture models. Results indicated that modifications to the core structure significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that substitutions on the quinoline ring can enhance or diminish biological efficacy. Compounds with electron-withdrawing groups often exhibited improved activity compared to their electron-donating counterparts .
Properties
IUPAC Name |
8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-7-27-19-22-17-16(18(25)23-19)15(13-6-5-8-26-13)14-11(21-17)9-20(2,3)10-12(14)24/h5-6,8,15H,4,7,9-10H2,1-3H3,(H2,21,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQXHZGBFEDOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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